4-Chloro-2-phthalimidobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phthalimidobenzoic acid is an organic compound with the molecular formula C15H8ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a phthalimide group. This compound is often used in chemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phthalimidobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phthalimidobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while reduction can produce different phthalimide derivatives.
Scientific Research Applications
4-Chloro-2-phthalimidobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phthalimidobenzoic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in various chemical interactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: Similar in structure but lacks the phthalimide group.
Phthalimide: Contains the phthalimide group but lacks the benzoic acid structure.
2-Phthalimidobenzoic Acid: Similar but with different substitution patterns.
Uniqueness
4-Chloro-2-phthalimidobenzoic acid is unique due to the presence of both the chlorine atom and the phthalimide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H8ClNO4 |
---|---|
Molecular Weight |
301.68 g/mol |
IUPAC Name |
4-chloro-2-(1,3-dioxoisoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H8ClNO4/c16-8-5-6-11(15(20)21)12(7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,(H,20,21) |
InChI Key |
ZTIKLFXPHIGNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.